Cyantraniliprole
Overview
Description
Cyantraniliprole is an insecticide of the ryanoid class, specifically a diamide insecticide . It is approved for use in the United States, Canada, China, and India . It has activity against pests such as Diaphorina citri that have developed resistance to other classes of insecticides .
Synthesis Analysis
Cyantraniliprole was synthesized and its structure was confirmed by 1H NMR . The results of biological activities evaluated in the greenhouse indicated that cyantraniliprole has good activity .Molecular Structure Analysis
Cyantraniliprole was identified by retention time (RT ± 0.1 min), accurate molecular ion at m/z 473.0123, and reference isotope ions at m/z 475.0101 and 477.0074 (mass errors < 5 ppm) .Chemical Reactions Analysis
The hydrolysis reactions of cyantraniliprole were investigated in sterile buffer solutions at pH 4, 7, and 9 . The reactions observed were intramolecular cyclizations and rearrangements instead of the anticipated amide hydrolysis to carboxylic acids .Physical And Chemical Properties Analysis
Cyantraniliprole is a diamide insecticide with a mode of action (ryanodine receptor activation) similar to chlorantraniliprole and flubendiamide . It has root systemic activity with some translaminar .Scientific Research Applications
Control of Bemisia tabaci in Tomatoes
Cyantraniliprole demonstrates significant effectiveness in managing Bemisia tabaci (sweetpotato whitefly), a critical pest in tropical, subtropical, and Mediterranean regions. It inhibits the whiteflies' ability to feed on the phloem of treated tomato plants, thus preventing the transmission of geminiviruses, which are acquired and inoculated during phloem sap ingestion and salivation, respectively. This action suggests cyantraniliprole could be a valuable tool for tomato producers to protect their crops from B. tabaci damage and associated viral diseases (Civolani et al., 2014).
Impact on Earthworms
Research indicates that cyantraniliprole exposure can induce oxidative stress, DNA damage, and disrupt the antioxidant defense systems in earthworms (Eisenia fetida), suggesting potential ecological implications. Exposure to cyantraniliprole leads to an increase in reactive oxygen species (ROS) and malondialdehyde (MDA) levels, alterations in enzyme activities, and significant DNA damage, highlighting the need for evaluating its environmental risks (Qiao et al., 2019).
Effects on Helicoverpa assulta
Studies have shown that cyantraniliprole is highly toxic to the parental generation of Helicoverpa assulta (oriental tobacco budworm), affecting survival, development, and reproduction. It increases the developmental time of larvae, reduces pupation rate and pupal weight, and decreases the intrinsic rate of increase, suggesting its potential to suppress H. assulta population growth (Dong et al., 2017).
Management of TYLCV in Tomatoes
Cyantraniliprole has been found to effectively control adult whiteflies and suppress the transmission of Tomato Yellow Leaf Curl Virus (TYLCV) in tomatoes. It provides excellent adult whitefly control, reduces oviposition and nymph survival, and suppresses TYLCV, demonstrating its potential in integrated pest management programs for TYLCV in tomato production (Caballero et al., 2015).
Transcriptomics and Enzymology in Earthworms
Exposure to cyantraniliprole affects the expression of key functional genes and enzymatic activity in earthworms, causing reproductive toxicity, genotoxicity, and intestinal damage. This highlights the intricate mechanisms by which cyantraniliprole can impact non-target soil organisms, indicating the importance of considering environmental safety and ecological impacts in its application (Qiao et al., 2020).
Safety And Hazards
Future Directions
The U.S. Environmental Protection Agency (EPA) has approved new labels for the insecticide cyantraniliprole that include new mitigations to protect federally threatened or endangered (listed) species . This action reflects EPA’s efforts to meet its obligations under the Endangered Species Act (ESA) by identifying potential effects to listed species, implementing necessary mitigations, and initiating the ESA consultation process with the U.S. Fish and Wildlife Service and National Marine Fisheries Service .
properties
IUPAC Name |
5-bromo-2-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN6O2/c1-10-6-11(9-22)7-12(18(28)23-2)16(10)25-19(29)14-8-15(20)26-27(14)17-13(21)4-3-5-24-17/h3-8H,1-2H3,(H,23,28)(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBUIBGJRQBEDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058174 | |
Record name | Cyantraniliprole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Cyantraniliprole | |
CAS RN |
736994-63-1 | |
Record name | Cyantraniliprole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=736994-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyantraniliprole [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736994631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyantraniliprole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYANTRANILIPROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO6K6H48FD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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